

Application Notes and Protocols: Synthesis of Iridium Nanoparticles from IrCl₃ Precursor

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Compound of Interest

Compound Name: *Iridium trichloride*

Cat. No.: *B157924*

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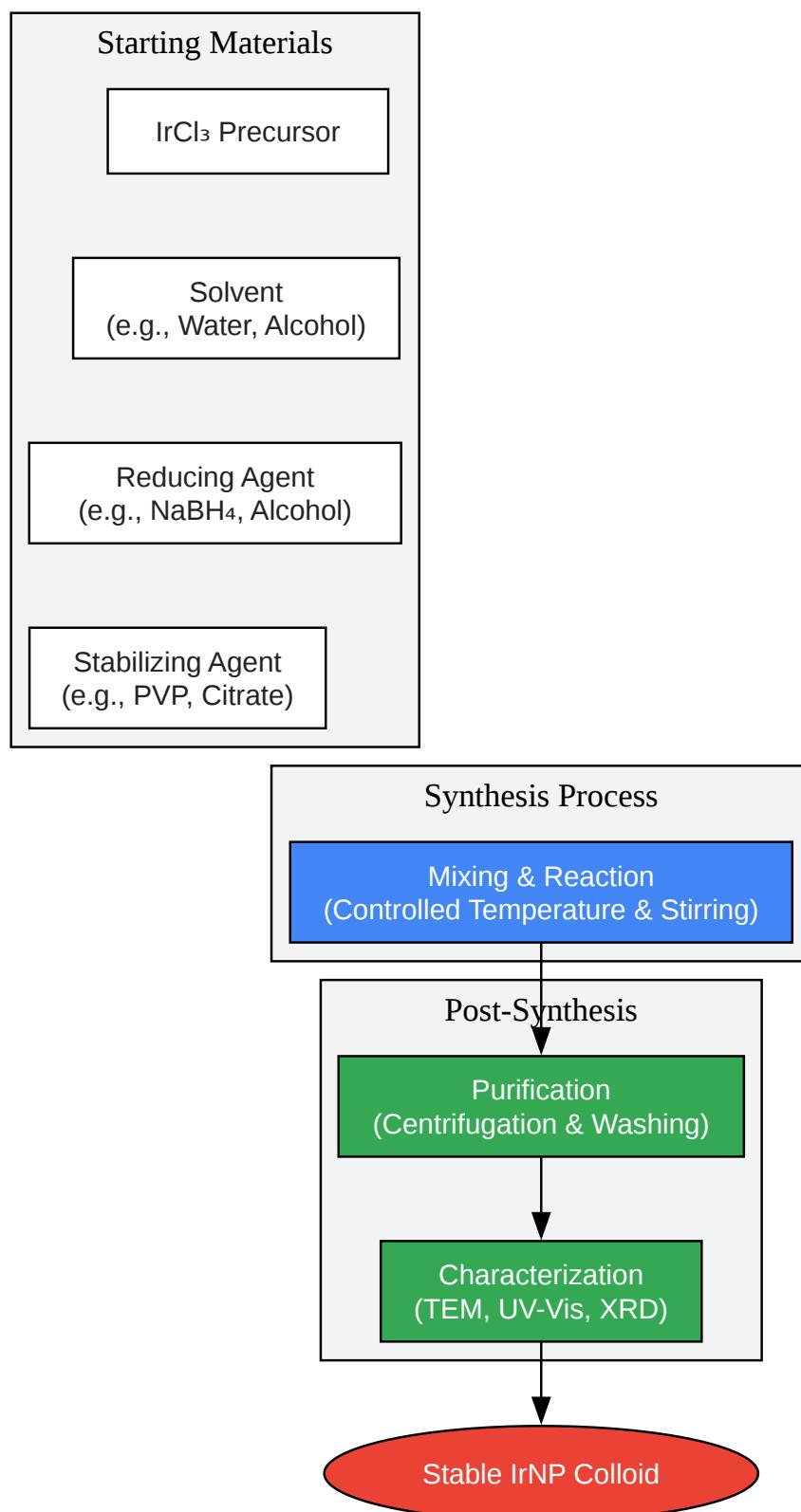
Audience: Researchers, scientists, and drug development professionals.

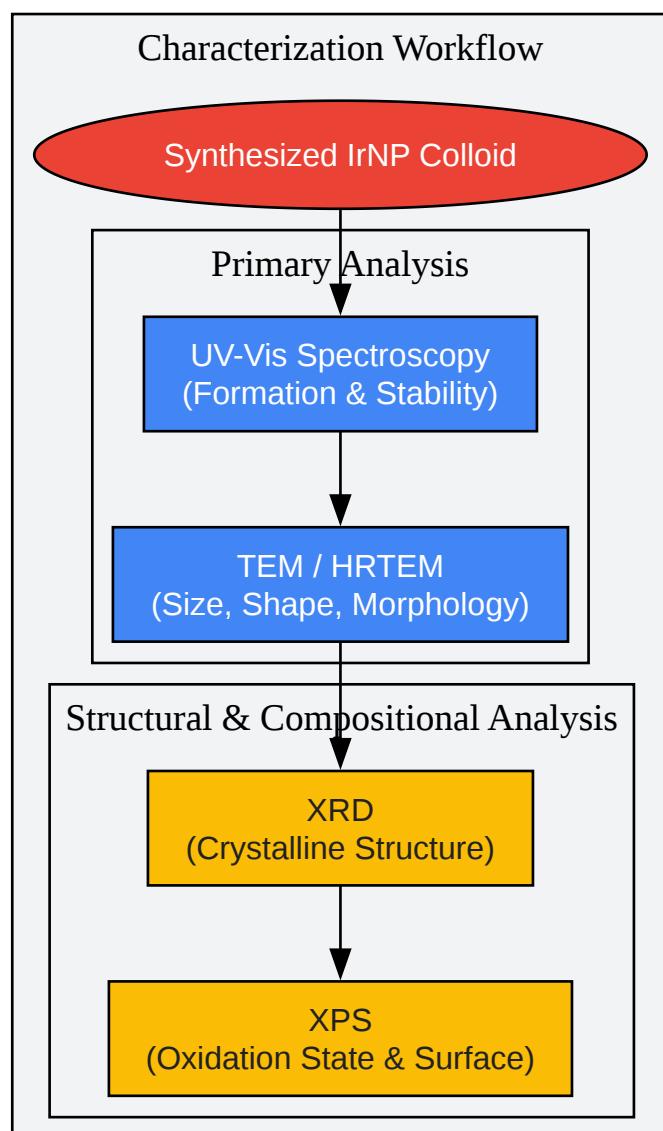
Introduction: Iridium nanoparticles (IrNPs) are gaining significant attention in various scientific fields, including catalysis, electrochemistry, and nanomedicine, owing to their high stability, catalytic activity, and unique electronic properties.^[1] For professionals in drug development, IrNPs offer potential as catalysts in the synthesis of complex molecules, as radiosensitizers in cancer therapy, and as high-contrast agents for X-ray-based imaging.^{[2][3]} The synthesis of monodisperse and stable IrNPs is crucial for these applications, with iridium(III) chloride (IrCl₃) being a common and versatile precursor.

This document provides detailed protocols for the synthesis of IrNPs from an IrCl₃ precursor using various established methods. It includes a summary of key reaction parameters, detailed experimental procedures, and a workflow for nanoparticle characterization.

Overview of Synthesis Methodologies

The preparation of IrNPs from IrCl₃ typically involves the chemical reduction of iridium(III) ions to metallic iridium(0) in a liquid medium. The choice of reducing agent, solvent, and stabilizing agent is critical in controlling the final size, shape, and surface properties of the nanoparticles. Common methods include the polyol method, borohydride reduction, and green synthesis approaches.



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References

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